molecular formula C20H19FN2O B8474740 1,2,3,4-Tetrahydro-9-(((3-fluorophenyl)methyl)amino)-1-acridinol CAS No. 104628-29-7

1,2,3,4-Tetrahydro-9-(((3-fluorophenyl)methyl)amino)-1-acridinol

Cat. No.: B8474740
CAS No.: 104628-29-7
M. Wt: 322.4 g/mol
InChI Key: OYECSEBZWOFEHH-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-9-(((3-fluorophenyl)methyl)amino)-1-acridinol is a useful research compound. Its molecular formula is C20H19FN2O and its molecular weight is 322.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

104628-29-7

Molecular Formula

C20H19FN2O

Molecular Weight

322.4 g/mol

IUPAC Name

9-[(3-fluorophenyl)methylamino]-1,2,3,4-tetrahydroacridin-1-ol

InChI

InChI=1S/C20H19FN2O/c21-14-6-3-5-13(11-14)12-22-20-15-7-1-2-8-16(15)23-17-9-4-10-18(24)19(17)20/h1-3,5-8,11,18,24H,4,9-10,12H2,(H,22,23)

InChI Key

OYECSEBZWOFEHH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC(=CC=C4)F)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In 100 ml of THF was dissolved 3.00 g of 3,4-dihydro-9-(3-fluorobenzylamino)acridin-1(2H)-one. The mechanically stirred solution was cooled in ice under nitrogen and 4.68 ml of 1M lithium aluminum hydride in THF was added dropwise over 15 minutes. After 0.5 hour, analysis by TLC indicated the reaction was complete, so it was neutralized with 1 ml of saturated ammonium chloride solution and the resulting salts were filtered. The filtrate was evaporated to an oil which crystallized on trituration with pentane. The solid was filtered and recrystallized from 1:1 dichloromethane/pentane to yield 2.50 g of solid, mp 128° C.
Quantity
4.68 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
3,4-dihydro-9-(3-fluorobenzylamino)acridin-1(2H)-one
Quantity
3 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In 100 ml of THF was dissolved 300 g of 3,4-dihydro-9-(3-fluorobenzylamino)acridin-1(2H)-one. The mechanically stirred solution was cooled in ice under nitrogen and 4.68 ml of 1M lithium aluminum hidride in THF was added dropwise over 15 minutes. After 0.5 hours, analysis by TLC indicated the reaction was complete, so it was neutralized with 1 ml of saturated ammonium chloride solution and the resulting salts were filtered. The filtrate was evaported to an oil which crystallized on trituration with pentane. The solid was filtered and recrystallized from 1:1 dichloromethane/pentane to yield 2.50 g of solid, mp 128° C.
Quantity
4.68 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
3,4-dihydro-9-(3-fluorobenzylamino)acridin-1(2H)-one
Quantity
300 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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